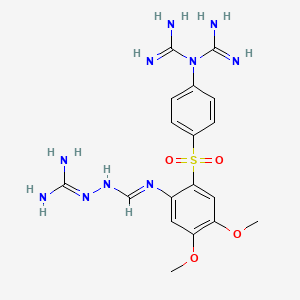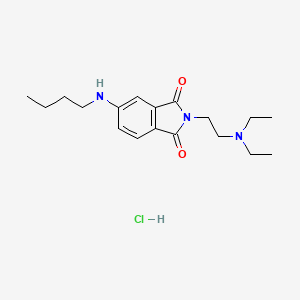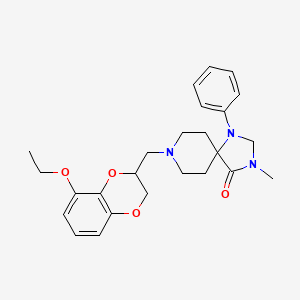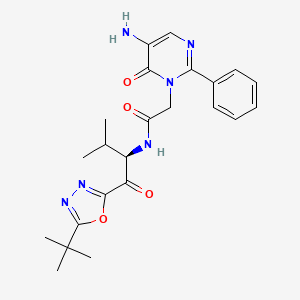
Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the triazine core, followed by the introduction of the sulfonate groups and the vinylenebis linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its properties.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine-functionalized compounds.
Applications De Recherche Scientifique
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure and properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups allow it to bind to various proteins and enzymes, potentially inhibiting or modifying their activity. The triazine core and vinylenebis linkage contribute to its stability and ability to interact with different biological molecules.
Comparaison Avec Des Composés Similaires
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared with other similar compounds, such as:
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
The uniqueness of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82799-31-3 |
|---|---|
Formule moléculaire |
C52H40N14Na6O18S6 |
Poids moléculaire |
1479.3 g/mol |
Nom IUPAC |
hexasodium;2-[[4-[benzyl(2-cyanoethyl)amino]-6-[4-[(E)-2-[4-[[4-[benzyl(2-cyanoethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H46N14O18S6.6Na/c53-23-7-25-65(31-33-9-3-1-4-10-33)51-61-47(59-49(63-51)57-41-29-39(85(67,68)69)19-21-43(41)87(73,74)75)55-37-17-15-35(45(27-37)89(79,80)81)13-14-36-16-18-38(28-46(36)90(82,83)84)56-48-60-50(58-42-30-40(86(70,71)72)20-22-44(42)88(76,77)78)64-52(62-48)66(26-8-24-54)32-34-11-5-2-6-12-34;;;;;;/h1-6,9-22,27-30H,7-8,25-26,31-32H2,(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,55,57,59,61,63)(H2,56,58,60,62,64);;;;;;/q;6*+1/p-6/b14-13+;;;;;; |
Clé InChI |
TUHCQZINWJBMQW-SSXBCGQJSA-H |
SMILES isomérique |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


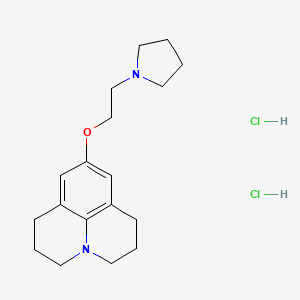

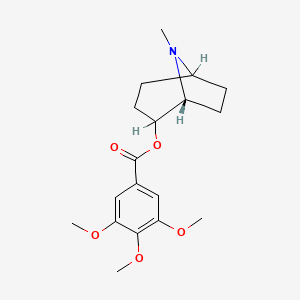

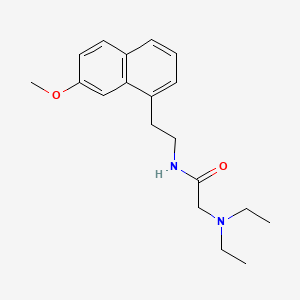
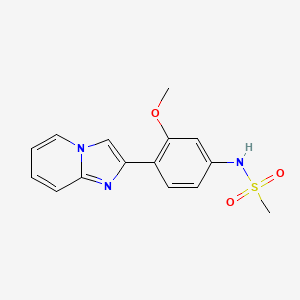
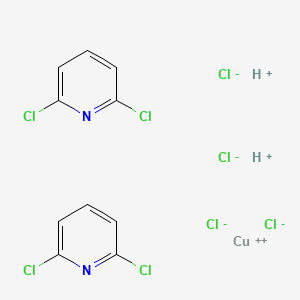
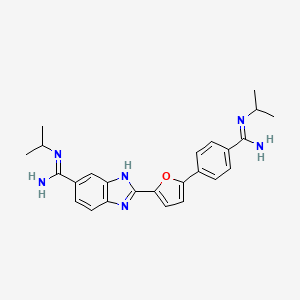
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
